(E)-4-Bromo-3-(2-methoxyvinyl)pyridine

Medicinal Chemistry Heterocycle Synthesis Process Chemistry

(E)-4-Bromo-3-(2-methoxyvinyl)pyridine (CAS 1158614-21-1) is a contiguously substituted bromo(2-methoxyvinyl)pyridine building block with the empirical formula C₈H₈BrNO and molecular weight 214.06 g·mol⁻¹. It belongs to a family of three regioisomeric intermediates—differing only in the bromine position at the 2‑, 3‑, or 4‑position of the pyridine ring—that serve as strategic precursors for 1‑aryl‑3‑pyridoazepines and related aza‑heterocycles of pharmacological interest.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
Cat. No. B12982815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-Bromo-3-(2-methoxyvinyl)pyridine
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCOC=CC1=C(C=CN=C1)Br
InChIInChI=1S/C8H8BrNO/c1-11-5-3-7-6-10-4-2-8(7)9/h2-6H,1H3/b5-3+
InChIKeyLUGGJYQTVVYACF-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-Bromo-3-(2-methoxyvinyl)pyridine Procurement Specification and Baseline Characteristics


(E)-4-Bromo-3-(2-methoxyvinyl)pyridine (CAS 1158614-21-1) is a contiguously substituted bromo(2-methoxyvinyl)pyridine building block with the empirical formula C₈H₈BrNO and molecular weight 214.06 g·mol⁻¹ . It belongs to a family of three regioisomeric intermediates—differing only in the bromine position at the 2‑, 3‑, or 4‑position of the pyridine ring—that serve as strategic precursors for 1‑aryl‑3‑pyridoazepines and related aza‑heterocycles of pharmacological interest [1]. The compound’s 4‑bromo substitution pattern places the halogen para to the ring nitrogen, which critically governs its reactivity profile in nucleophilic aromatic substitution (SNAr) and cross‑coupling reactions, directly determining its synthetic utility relative to the 2‑bromo and 3‑bromo regioisomers [1].

Why Generic Substitution of (E)-4-Bromo-3-(2-methoxyvinyl)pyridine with Alternative Regioisomers Leads to Synthetic Failure


Although the three regioisomeric bromo(2‑methoxyvinyl)pyridines share identical molecular formula and elemental composition, they exhibit profoundly divergent reactivity that precludes their interchange in multi‑step synthetic sequences [1]. The 3‑bromo regioisomer (3‑bromo‑4‑(2‑methoxyvinyl)pyridine) cannot engage in SNAr‑mediated coupling with arylacetonitriles because the bromine is located meta to the pyridine nitrogen—a position that is not activated for nucleophilic attack—and instead undergoes an undesired conjugated addition at the methoxyvinyl carbon, affording a distinct side‑product [1]. The 2‑bromo regioisomer does undergo SNAr but with a markedly lower coupling yield compared with the 4‑bromo target compound [1]. Therefore, procurement of the specific 4‑bromo regioisomer is not a matter of preference but a prerequisite for successful execution of SNAr‑based diversification strategies that have been validated in the primary literature.

Regioisomer‑Resolved Quantitative Reactivity Evidence for (E)-4-Bromo-3-(2-methoxyvinyl)pyridine


Wittig Homologation Synthesis Yield: Head‑to‑Head Comparison of Three Regioisomers

In the identical Wittig homologation protocol (methoxymethyl triphenylphosphonium chloride, KOtBu, THF), the three bromopyridine regioisomers give dramatically different yields of the bromo(2‑methoxyvinyl)pyridine products [1]. The 4‑bromo target regioisomer (3c) was obtained in 86% yield as an E/Z mixture, statistically indistinguishable from the 87% yield of the 2‑bromo isomer (3a). In contrast, the 3‑bromo isomer (3b) afforded only a 45% combined yield of geometrically pure E and Z isomers—less than half the efficiency of the 4‑bromo target [1].

Medicinal Chemistry Heterocycle Synthesis Process Chemistry

SNAr Coupling with Phenylacetonitrile: Comparative Success Rates and Product Outcome

Under identical SNAr conditions (KOtBu, toluene, 80 °C), the 4‑bromo target compound (3c) reacted with phenylacetonitrile to produce the desired diarylacetonitrile 5ca in 61% isolated yield [1]. The 2‑bromo regioisomer (3a) gave the analogous product 5aa in 43% yield under the same conditions. Critically, the 3‑bromo regioisomer (3b) failed to produce any of the expected coupling product; instead, a competitive conjugated nucleophilic attack occurred at the methoxy‑substituted vinylic carbon, followed by elimination of methanol, affording compound 6 in 50% yield—a completely different reaction pathway [1].

Synthetic Methodology Nucleophilic Aromatic Substitution Pyridoazepine Precursors

Regioisomer‑Dependent Reaction Pathway Divergence: Mechanistic Basis for SNAr Incompatibility of the 3‑Bromo Isomer

The SNAr failure of the 3‑bromo regioisomer (3b) is mechanistically explained by pyridine ring electronics: the pyridine nitrogen withdraws electron density through resonance at the ortho and para positions, activating C‑2 and C‑4 toward nucleophilic attack while leaving C‑3 (meta) deactivated [1]. When the bromine occupies the 3‑position, SNAr is kinetically suppressed, and nucleophilic attack redirects to the electrophilic β‑carbon of the 4‑methoxyvinyl group, leading to methanol elimination and formation of a conjugated alkene side‑product. In the 4‑bromo target compound (3c), bromine is at the para‑activated position, enabling efficient SNAr with no competing vinyl attack observed [1].

Mechanistic Chemistry Pyridine Electronics Regiochemical Selectivity

Comparative Reactivity in Reductive Cyclization: Down‑Stream Consequences of Regioisomer Selection

The SNAr‑derived diarylacetonitrile from the 4‑bromo target compound (5ca) successfully underwent two‑step reductive cyclization (DIBAL‑H/NaBH₄ then Zn/CoCl₂/HCl) to afford the novel pyrido[3,4‑d]azepine 11ca in an overall 33% yield from 5ca, representing a previously unreported 1‑aryl‑3‑pyridoazepine scaffold [1]. The 2‑bromo‑derived nitrile 5aa similarly produced pyrido[2,3‑d]azepine 11aa in 32% overall yield. The 3‑bromo isomer, having failed the coupling step, could not access this pharmacologically relevant chemotype through the direct route, necessitating a completely redesigned, lower‑yielding alternative synthesis involving acetal protection and Pd‑catalyzed coupling [1].

Pyridoazepine Synthesis Reductive Cyclization Dopamine Receptor Ligands

E/Z Stereoisomer Composition and Its Implications for Down‑Stream Transformations

All three regioisomers were obtained as E/Z mixtures from the Wittig reaction. For the 4‑bromo target compound (3c), the E/Z ratio was approximately 1:1, similar to the 2‑bromo isomer (3a, 1:1) [1]. The 3‑bromo isomer (3b) was the only regioisomer for which the E and Z isomers were chromatographically separable, giving geometrically pure vinyl ethers but at the cost of a lower combined yield (45%) [1]. The E/Z mixture of the 4‑bromo target compound was carried through subsequent SNAr and reductive cyclization steps without separation, demonstrating that regioisomer identity—not olefin geometry—is the primary determinant of downstream reactivity for this class of intermediates [1].

Stereochemistry Olefin Geometry Synthetic Intermediate Quality

Validated Application Scenarios for (E)-4-Bromo-3-(2-methoxyvinyl)pyridine in Research and Industrial Synthesis


Synthesis of Pyrido[3,4‑d]azepine Libraries via SNAr–Reductive Cyclization Sequences

The 4‑bromo target compound is the only regioisomer that enables direct construction of pyrido[3,4‑d]azepines—novel aza analogs of pharmacologically relevant 1‑aryl‑3‑benzazepines—through a validated SNAr coupling with arylacetonitriles followed by one‑pot reductive cyclization [1]. The 61% SNAr yield and successful downstream cyclization (33% overall from nitrile) establish a reproducible route to this underexplored chemotype, which is of direct interest for dopamine D1 receptor modulator discovery programs [1].

Orthogonal Bifunctional Building Block for Sequential Cross‑Coupling and SNAr Diversification

With an aryl bromide at the SNAr‑activated 4‑position and a methoxyvinyl group available for hydrolysis or further functionalization, this compound serves as an orthogonal bifunctional intermediate [1]. It can participate in Pd‑catalyzed cross‑coupling at the bromide (Suzuki, Buchwald‑Hartwig) while the methoxyvinyl group remains intact for late‑stage aldehyde unveiling, enabling two sequential and chemoselective diversifications on a single pyridine scaffold [1].

Synthesis of Pyridyl‑Substituted Diarylacetonitrile Key Intermediates

Treatment of the 4‑bromo target compound with commercially available pyridylacetonitriles (2‑, 3‑, or 4‑pyridylacetonitrile) under SNAr conditions (NaH, THF or dioxane, 80–120 °C) provides access to (2‑methoxyvinyl)pyridinyl(pyridyl)acetonitrile intermediates (e.g., 5cc in 71% yield, 5cd in 51% yield) [1]. These intermediates are precursors to 1‑pyridyl‑3‑pyridoazepines, a scaffold class with potential applications in neuroscience drug discovery [1].

Fragment‑Based Library Synthesis Requiring Controlled Regiochemistry

For fragment‑based drug discovery programs that require precise spatial orientation of substituents on the pyridine core, the defined 4‑bromo‑3‑methoxyvinyl regiochemistry eliminates ambiguity in downstream structure–activity relationship (SAR) studies [1]. Unlike the 2‑bromo isomer, which positions the diversity element ortho to the pyridine nitrogen—potentially introducing unwanted steric or electronic effects—the 4‑bromo target provides para‑oriented substitution that may offer distinct pharmacophore geometries for bromodomain or kinase inhibitor programs [1].

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